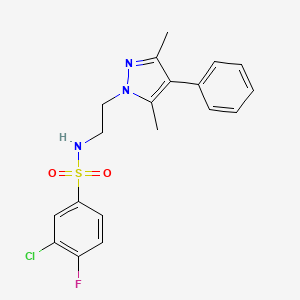

3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-18(21)17(20)12-16/h3-9,12,22H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOMFKGBGZJOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-4-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.

Oxidation and Reduction: The pyrazole ring and sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.

Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Hydrolysis Products: Hydrolysis typically yields the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure can enhance the compound's efficacy against specific cancer types by targeting unique cellular pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Sulfonamide derivatives are known to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring can significantly alter the compound's potency and selectivity towards different biological targets .

Neuropharmacological Applications

The compound may also play a role in neuropharmacology. Pyrazole derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation could have implications for treating neurodegenerative diseases and psychiatric disorders, as alterations in glutamatergic signaling are often implicated in these conditions .

Synthesis and Derivative Development

The synthesis of 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide has been explored extensively, leading to the development of various analogs with improved pharmacological profiles. These derivatives are synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions, which allow for fine-tuning of their biological activity .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide likely involves the inhibition of enzyme activity. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Features and Heterocyclic Moieties

The compound’s pyrazole ring (3,5-dimethyl-4-phenyl) distinguishes it from analogs with more complex heterocycles. For instance:

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide () incorporates a pyrazolo[3,4-d]pyrimidine fused to a chromen system. This extended heterocyclic system likely enhances binding affinity but may reduce metabolic stability due to increased steric hindrance .

- 3-Chloro-N-((1S,3R,4S)-3-Ethyl-4-(3H-Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazin-8-yl)Cyclopentyl)-4-Fluorobenzenesulfonamide () features an imidazo-pyrrolo-pyrazine group, which introduces additional hydrogen-bonding sites compared to the target compound’s simpler pyrazole .

Key Insight : Simpler heterocycles (e.g., pyrazole) may improve synthetic accessibility and metabolic stability, while complex systems (e.g., pyrazolopyrimidine-chromen hybrids) could enhance target specificity.

Substituent Effects on Pharmacokinetics

- In contrast, 2-Fluoro-N-Isopropylbenzamide (Example 53, ) uses a carbamide group, which may reduce acidity and alter solubility .

- Aromatic Substitution Patterns : The phenyl group on the pyrazole (target compound) versus fluorophenyl groups () influences lipophilicity. Fluorine substitution typically enhances bioavailability but may increase toxicity risks.

Data Table: Comparison of Key Compounds

Research Findings and Methodological Insights

- Crystallography and Conformational Analysis : Structural determination of such compounds often employs SHELX software (), which refines small-molecule crystallographic data to confirm bond angles and torsion critical for activity . For example, ’s bond connectivity data (e.g., C4—N1—N2—C2) highlights the importance of pyrazole ring geometry in stabilizing interactions .

Biological Activity

3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a compound of growing interest due to its potential biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₉ClFN₃O₂S

- Molecular Weight : 407.9 g/mol

- CAS Number : 2034327-89-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClFN₃O₂S |

| Molecular Weight | 407.9 g/mol |

| CAS Number | 2034327-89-2 |

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide exhibit significant anticancer activity. For instance, pyrazole derivatives have shown inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The ability of these compounds to modulate epigenetic factors positions them as potential therapeutic agents in oncology .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in tumor growth and proliferation.

- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways that regulate cell growth and survival, such as the PD-1/PD-L1 pathway, which is critical in immune evasion by tumors .

Case Studies

- Study on HDAC Inhibition : A study demonstrated that pyrazole derivatives could inhibit HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests that 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide may share similar properties .

- Antitumor Activity in Animal Models : In vivo studies have shown that related compounds significantly reduce tumor size in murine models by inducing apoptosis in cancer cells and enhancing the immune response against tumors .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.